
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is a complex organic compound featuring an indole core substituted with tert-butyl and iodine groups The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple stepsThe tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The iodination of the indole core can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted indoles .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituents. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 5-bromonicotinate: Similar in structure but contains a bromine atom instead of iodine.
tert-Butyl carbamate: Contains a tert-butyl group but differs in its core structure.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains tert-butyl groups but has a different core structure.
Uniqueness
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is unique due to the combination of its indole core, tert-butyl groups, and iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C17H22INO2 |
|---|---|
Molekulargewicht |
399.27 g/mol |
IUPAC-Name |
tert-butyl 5-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
WKBYRVUKKGHUEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


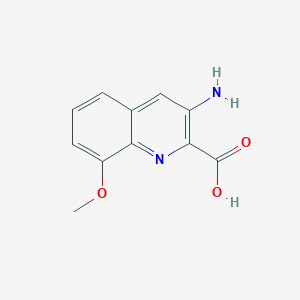
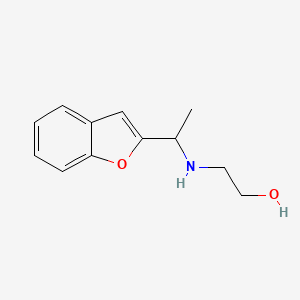
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)
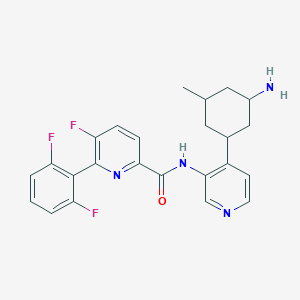
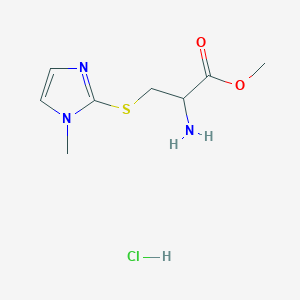
![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)
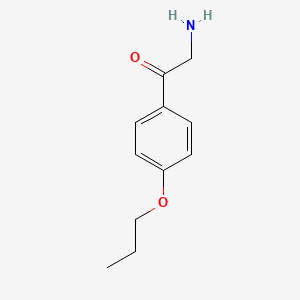


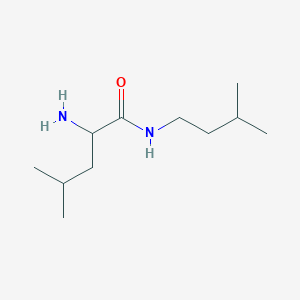


![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
